molecular formula C15H11N3O2S B2428541 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 1428357-19-0

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

Numéro de catalogue B2428541
Numéro CAS: 1428357-19-0
Poids moléculaire: 297.33
Clé InChI: XOPKRUZOJUMBJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazinone core, which is a six-membered heterocyclic ring containing two nitrogen atoms . The pyridazinone ring is substituted with various functional groups, including a carboxamide group and a thiophene ring .

Applications De Recherche Scientifique

Xanthine Oxidase Inhibition

This compound has been studied as a potential Xanthine Oxidase Inhibitor (XOI) . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors with remarkable activities have been reported .

Potential Treatment for Hyperuricemia

As a Xanthine Oxidase Inhibitor, this compound could be used in the treatment of hyperuricemia-associated diseases . Hyperuricemia is a condition characterized by high levels of uric acid in the blood, which can lead to gout and kidney stones .

Drug Development

The compound is classified as an experimental small molecule in drug development . It’s being studied for its potential therapeutic effects and safety profiles .

DprE1 Inhibition

Further studies have confirmed the compound’s high affinity to DprE1 , indicating its broad potential for clinical applications . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .

Inhibition of Matrix Metalloproteinases (MMPs)

The compound has been evaluated for its activities of inhibiting Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that degrade the extracellular matrix, playing a crucial role in many biological processes and diseases .

Potential Treatment for Diseases Associated with MMPs

Given its inhibitory activity against MMPs, this compound could potentially be used in the treatment of diseases associated with MMPs, such as arthritis, cancer, and chronic obstructive pulmonary disease (COPD) .

Orientations Futures

The compound has been identified as significantly more selective for the thyroid hormone receptor β (THR-β) than earlier analogues . This suggests potential applications in the treatment of conditions like dyslipidemia, where the beneficial effects of thyroid hormone on lipid levels could be harnessed without the adverse effects mediated by the thyroid hormone receptor α (THR-α) .

Propriétés

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPKRUZOJUMBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.